

# Glimy (Glimepiride) Efficacy in New Patient Populations: A Comparative Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Glimy**

Cat. No.: **B15185027**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Glimy** (Glimepiride) performance against other therapeutic alternatives in various patient populations beyond its initial target demographic. The information presented is collated from a range of clinical studies to support evidence-based decisions in research and drug development.

## Comparative Efficacy of Glimy in Diverse Patient Populations

The efficacy and safety of **Glimy** have been evaluated in several key patient subgroups, providing valuable insights into its broader clinical utility.

## Pediatric Patients with Type 2 Diabetes

In a 26-week, single-blind, active-controlled, multinational study involving 285 pediatric subjects, **Glimy** (1–8 mg once daily) was compared to metformin (500–1000 mg twice daily). Both treatments resulted in significant reductions in HbA1c from baseline. Specifically, the **Glimy** group saw a reduction of -0.54% (P = 0.001), while the metformin group experienced a -0.71% reduction (P = 0.0002)[1][2][3]. Notably, there was no significant difference in the A1C reductions between the two groups. However, a significant difference was observed in mean body weight change, with the **Glimy** group showing an increase of 1.97 kg compared to a 0.55 kg increase in the metformin group (P = 0.005)[1][2][3]. The incidence of hypoglycemia was

comparable between the two groups, with 4.9% of **Glimy**-treated subjects and 4.2% of metformin-treated subjects experiencing an episode[1][2][3].

## Elderly Patients with Type 2 Diabetes

The use of **Glimy** in elderly patients requires careful consideration due to a higher risk of hypoglycemia. However, studies have shown its effectiveness in this population when dosed appropriately. One study highlighted that in elderly patients, **Glimy** combined with insulin resulted in a significantly lower incidence of hypoglycemia (10%) compared to insulin alone (56%)[4]. Another study comparing sitagliptin to glimepiride in elderly patients found that while both showed similar glycemic control, sitagliptin had a lower risk of hypoglycemia[5]. When compared to other sulfonylureas in the elderly, some evidence suggests that glyburide may be associated with a greater risk of all-cause mortality compared to gliclazide, but data for a direct comparison with glimepiride is limited and inconclusive[6]. Appropriate studies have not demonstrated geriatric-specific problems that would limit the usefulness of glimepiride in the elderly, though caution and dose adjustments are necessary due to potential age-related kidney issues[7].

## Patients with Renal Impairment

**Glimy** is metabolized by the liver and its metabolites are excreted by the kidneys. Its use in patients with renal impairment requires dose adjustments to minimize the risk of hypoglycemia. For patients with impaired renal function, a starting dose of 1 mg once daily is recommended, with careful titration based on fasting blood glucose levels[8][9][10][11]. A study investigating the pharmacokinetics of **Glimy** in diabetic patients with renal impairment found the drug to be safe and effective[12]. The study noted that while the clearance of **Glimy**'s metabolites decreased with lower creatinine clearance, the drug was well-tolerated, and most patients achieved stable blood glucose control with doses between 1 and 4 mg[12]. It is advised to avoid using glimepiride if the Glomerular Filtration Rate (GFR) is below 30[13].

## Patients with Hepatic Impairment

There is limited specific data from the provided search results on the efficacy of **Glimy** in new patient populations with hepatic impairment. Standard precautions suggest that **Glimy** should be used with caution in this population, as the liver is the primary site of its metabolism[14]. It is not recommended for use in patients with severe hepatic impairment[10][11].

## Different Ethnic Groups

One study specifically evaluated the efficacy and safety of **Glimy** in Mexican American patients with type 2 diabetes. The results indicated that once-daily **Glimy**, as an adjunct to diet and exercise, was effective and well-tolerated in this population whose disease was inadequately controlled with diet and exercise alone[15]. The study observed a significant reduction in HbA1c and fasting plasma glucose (FPG) compared to placebo[15]. This highlights the need for more clinical studies of **Glimy** and other glucose-lowering therapies in diverse ethnic subsets[15]. Another study in Japanese patients with type 2 diabetes found that switching from conventional sulfonylureas to glimepiride reduced insulin resistance, particularly in obese patients, without significantly altering glycemic control[16].

## Quantitative Data Summary

| Patient Population             | Comparator    | Key Efficacy Outcomes                                                                        | Key Safety Outcomes                                                                                             | Citation  |
|--------------------------------|---------------|----------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|-----------|
| Pediatric Patients             | Metformin     | HbA1c Reduction: Glimy: -0.54%; Metformin: -0.71% (No significant difference)                | Weight Change: Glimy: +1.97 kg; Metformin: +0.55 kg.<br>Hypoglycemia: Glimy: 4.9%; Metformin: 4.2% (Comparable) | [1][2][3] |
| Elderly Patients               | Insulin Alone | -                                                                                            | Hypoglycemia<br>Incidence: Glimy + Insulin: 10%; Insulin Alone: 56%                                             | [4]       |
| Elderly Patients               | Sitagliptin   | HbA1c Change: Sitagliptin: -0.32%; Glimepiride: -0.51% (Non-inferiority met)                 | Hypoglycemia<br>Incidence: Sitagliptin: 0.8%; Glimepiride: 4.7%                                                 | [5]       |
| Patients with Renal Impairment | N/A           | Effective glucose control with doses of 1-4 mg.                                              | Well-tolerated with no drug-related adverse events reported in one study.                                       | [12]      |
| Mexican American Patients      | Placebo       | HbA1c Reduction: Significant improvement vs. placebo. FPG Reduction: -46.7 mg/dL vs. placebo | Well-tolerated with an adverse-event profile similar to placebo. More weight gain with Glimy.                   | [15]      |

---

|                   |                  |                                                                                                               |      |
|-------------------|------------------|---------------------------------------------------------------------------------------------------------------|------|
| Japanese Patients | Conventional SUs | No significant change in glycemic control.<br><br>Insulin Resistance (HOMA-IR): Decreased by >10% with Glimy. | [16] |
|-------------------|------------------|---------------------------------------------------------------------------------------------------------------|------|

---

## Comparative Performance Against Other Antidiabetic Agents

| Drug Class          | Comparator Drug | Key Efficacy Outcomes                                                                                  | Key Safety Outcomes                                                                            | Citation         |
|---------------------|-----------------|--------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|------------------|
| Other Sulfonylureas | Gliclazide      | Glycemic Control (FBS, PPBS, HbA1c): Gliclazide-Metformin superior.                                    | Lipid Profile & Hypoglycemia: Glimepiride-Metformin superior.                                  | [17]             |
| DPP-4 Inhibitors    | Linagliptin     | Cardiovascular Outcomes (MACE): Non-inferior to glimepiride. HbA1c Reduction: Similar between groups.  | Hypoglycemia: Lower risk with linagliptin.                                                     | [18][19]         |
| SGLT2 Inhibitors    | Empagliflozin   | HbA1c Reduction: Non-inferior to glimepiride. Body Weight: Significant reduction with empagliflozin.   | Hypoglycemia: Lower with empagliflozin. Genital Mycotic Infections: Higher with empagliflozin. | [20][21][22][23] |
| SGLT2 Inhibitors    | Ertugliflozin   | HbA1c Reduction: Non-inferior to glimepiride. Body Weight & SBP: Greater reduction with ertugliflozin. | Hypoglycemia: Lower with ertugliflozin. Genital Mycotic Infections: Higher with ertugliflozin. | [24]             |

## Experimental Protocols

### Assessment of Glycemic Control

A common primary endpoint in clinical trials evaluating antidiabetic agents is the change in glycated hemoglobin (HbA1c) from baseline.

- **Procedure:** Venous blood samples are collected at baseline and at specified intervals throughout the study (e.g., every 12 or 24 weeks). HbA1c levels are measured using a standardized, certified laboratory method.
- **Secondary Endpoints:** Often include changes in Fasting Plasma Glucose (FPG) and Postprandial Glucose (PPG). FPG is measured after an overnight fast, while PPG is typically measured 2 hours after a standardized meal.

### Assessment of Insulin Secretion and Sensitivity

Several methods are employed to evaluate the effects of a drug on  $\beta$ -cell function and insulin sensitivity.

- **Homeostatic Model Assessment (HOMA):** A method used to quantify insulin resistance (HOMA-IR) and  $\beta$ -cell function (HOMA- $\beta$ ) from fasting glucose and insulin or C-peptide concentrations[25][26].
- **Oral Glucose Tolerance Test (OGTT):** After an overnight fast, a standard dose of glucose (typically 75g) is ingested, and blood samples are taken at timed intervals to measure glucose and insulin levels. This test provides information on glucose tolerance and insulin secretion dynamics[26][27].
- **Hyperinsulinemic-Euglycemic Clamp:** Considered the gold standard for measuring insulin sensitivity. Insulin is infused at a constant rate, and glucose is infused at a variable rate to maintain a constant blood glucose level. The rate of glucose infusion required is a measure of insulin sensitivity[25][28].

### Safety and Tolerability Assessment

- **Adverse Events (AEs):** All AEs are recorded throughout the study, including their severity, duration, and relationship to the study drug.

- Hypoglycemia: Episodes of hypoglycemia are specifically monitored and are often categorized as symptomatic, asymptomatic, or severe. Patients are typically instructed on how to recognize and manage hypoglycemic events. Blood glucose levels are measured during suspected episodes.
- Laboratory Tests: Routine hematology, blood chemistry, and urinalysis are performed at regular intervals to monitor for any drug-induced abnormalities.
- Vital Signs and Body Weight: Blood pressure, heart rate, and body weight are measured at each study visit.

## Visualizations

### Signaling Pathway of Glimy (Glimepiride)



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Glimy** (Glimepiride).

## Experimental Workflow for a Comparative Clinical Trial



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [PDF] Glimepiride Versus Metformin as Monotherapy in Pediatric Patients With Type 2 Diabetes | Semantic Scholar [semanticscholar.org]
- 2. Glimepiride versus metformin as monotherapy in pediatric patients with type 2 diabetes: a randomized, single-blind comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Tolerability of Sitagliptin Compared with Glimepiride in Elderly Patients with Type 2 Diabetes Mellitus and Inadequate Glycemic Control: A Randomized, Double-Blind, Non-Inferiority Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cda-amc.ca [cda-amc.ca]

- 7. Glimepiride (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. drugs.com [drugs.com]
- 9. droracle.ai [droracle.ai]
- 10. Glimepiride: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. reference.medscape.com [reference.medscape.com]
- 12. Pharmacokinetics and safety of glimepiride at clinically effective doses in diabetic patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ask the Expert: Diabetes Drugs Safe for People with Kidney Disease [healthline.com]
- 14. drugs.com [drugs.com]
- 15. Efficacy and safety profile of glimepiride in Mexican American Patients with type 2 diabetes mellitus: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of glimepiride in Japanese type 2 diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. Effect of Linagliptin vs Glimepiride on Major Adverse Cardiovascular Outcomes in Patients With Type 2 Diabetes: The CAROLINA Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. Comparison of the effects of empagliflozin and glimepiride on endothelial function in patients with type 2 diabetes: A randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Comparison of empagliflozin and glimepiride as add-on to metformin in patients with type 2 diabetes: a 104-week randomised, active-controlled, double-blind, phase 3 trial. | Semantic Scholar [semanticscholar.org]
- 24. Ertugliflozin Compared with Glimepiride in Patients with Type 2 Diabetes Mellitus Inadequately Controlled on Metformin: The VERTIS SU Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [How to measure insulin sensitivity in clinical practice?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. diabetesjournals.org [diabetesjournals.org]

- 27. Methods for Quantifying Insulin Sensitivity and Determining Insulin Time-Action Profiles | Oncohema Key [oncohemakey.com]
- 28. A Review of Methods for Measuring  $\beta$ -Cell Function: Design Considerations from the Restoring Insulin Secretion (RISE) Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Glimy (Glimepiride) Efficacy in New Patient Populations: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15185027#validating-the-efficacy-of-glimy-in-new-patient-populations]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)